molecular formula C5H6N6 B146479 9H-Purine-6,9-diamine CAS No. 137062-87-4

9H-Purine-6,9-diamine

Cat. No. B146479
M. Wt: 150.14 g/mol
InChI Key: PMYVWIREDVGFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purine-6,9-diamine, also known as 6,9-diaminopurine (DAP), is a purine derivative that is structurally similar to adenine and guanine. DAP is a potent inhibitor of purine biosynthesis and has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and as a research tool in molecular biology.

Mechanism Of Action

DAP inhibits purine biosynthesis by blocking the activity of enzymes involved in the synthesis of purine nucleotides. Specifically, DAP inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. Inhibition of this enzyme leads to the accumulation of adenosine and the depletion of inosine, which disrupts the normal balance of purine nucleotides in the cell.

Biochemical And Physiological Effects

DAP has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. DAP has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, DAP can also have toxic effects on normal cells, leading to potential limitations in its use as a therapeutic agent.

Advantages And Limitations For Lab Experiments

DAP has several advantages as a research tool, including its ability to substitute for adenine in DNA and RNA, its potent inhibition of purine biosynthesis, and its broad range of applications in molecular biology. However, DAP can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

Future research on DAP could focus on developing new synthesis methods to improve the purity and yield of the compound, as well as exploring its potential applications in cancer therapy and antiviral therapy. Additionally, further studies could investigate the mechanisms underlying the toxic effects of DAP on normal cells and develop strategies to mitigate these effects. Finally, research on DAP could lead to the development of new tools for studying the role of purine biosynthesis in cellular processes and disease states.

Synthesis Methods

DAP can be synthesized through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 2-amino-6-chloropurine with ammonia, or the reaction of 2,6-dichloropurine with ammonia. The purity and yield of DAP can be improved through purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

DAP has been widely used in scientific research as a tool to study DNA replication, transcription, and translation. DAP can substitute for adenine in DNA and RNA, leading to the incorporation of DAP into nucleic acids and the disruption of normal cellular processes. DAP has also been used to study the role of purine biosynthesis in cancer cells and to develop new cancer therapies.

properties

CAS RN

137062-87-4

Product Name

9H-Purine-6,9-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

purine-6,9-diamine

InChI

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9)

InChI Key

PMYVWIREDVGFIM-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)N)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)N)N

synonyms

9H-Purine-6,9-diamine (9CI)

Origin of Product

United States

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